3-(4-bromo-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone
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Description
3-(4-bromo-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C19H19BrN2O and its molecular weight is 371.278. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
The compound 3-(4-bromo-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone is part of a broader class of quinazolinone derivatives, which have been extensively studied for their diverse biological and pharmacological activities. Though specific research directly focusing on this compound was not found, insights into the general applications and significance of the quinazolinone moiety can be derived from related studies.
Hypolipidemic Activities
Quinazolinones have been synthesized to investigate their structure-activity relationship in hypolipidemic drug development. Analogues similar to the mentioned compound have demonstrated potential in lowering triglyceride and total cholesterol levels in preclinical models, showcasing their significance in addressing lipid disorders (Kurogi et al., 1996).
Antifungal and Antimicrobial Agents
Derivatives of 4(3H)-quinazolinone, including those with bromo and methyl substitutions, have been explored for their antifungal and antimicrobial properties. These compounds exhibit broad-spectrum biological activities, making them valuable for developing new antimicrobial agents (Chaurasia et al., 1980).
Corrosion Inhibition
Novel quinazolinone derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies highlight the application of quinazolinones in industrial settings to protect metals from corrosion, demonstrating their versatility beyond biomedical applications (Errahmany et al., 2020).
Analgesic Activity
Some 4(3H)-quinazolinone derivatives have shown significant analgesic activity in preclinical models, suggesting their potential in pain management and the development of new analgesics (Osarodion, 2023).
Synthetic Methodologies
The synthesis of quinazolinone derivatives, including those with bromo and methyl groups, has been optimized through various methodologies, highlighting the compound's relevance in synthetic organic chemistry and drug discovery efforts (Saleh et al., 2003).
Properties
IUPAC Name |
3-(4-bromo-3-methylphenyl)-2-tert-butylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O/c1-12-11-13(9-10-15(12)20)22-17(23)14-7-5-6-8-16(14)21-18(22)19(2,3)4/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINQCFWQFHCMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=CC=CC=C3N=C2C(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.